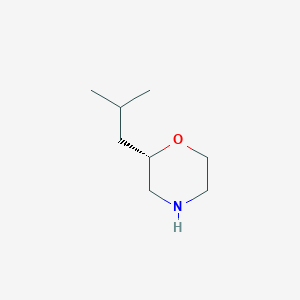

(S)-2-Isobutylmorpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-methylpropyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDXEVBVCNVVOW-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CNCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650919 | |

| Record name | (2S)-2-(2-Methylpropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286768-90-8 | |

| Record name | (2S)-2-(2-Methylpropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 2 Isobutylmorpholine and Analogous Chiral Morpholine Scaffolds

Precursor Synthesis Strategies from Amino Acid Derivatives

A foundational strategy for constructing chiral morpholine (B109124) scaffolds is the use of naturally occurring α-amino acids as starting materials. acs.org This approach effectively transfers the inherent chirality of the amino acid to the target morpholine structure. A key pathway involves the synthesis and subsequent transformation of morpholine-2,5-dione (B184730) intermediates. mdpi.comupc.edu

Morpholine-2,5-diones (MDs) are heterocyclic compounds that serve as crucial precursors for producing polydepsipeptides and, through reduction, chiral morpholines. acs.orgnih.gov The synthesis of these diones from hydrophobic amino acids provides a direct route to the core structure needed for (S)-2-isobutylmorpholine.

A well-established and common route to chiral morpholine-2,5-diones involves a two-step process. nih.gov The first step is the acylation of an α-amino acid with an α-haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide. nih.gov This reaction is typically performed under Schotten-Baumann conditions, using a base to facilitate the reaction of the acyl halide with the amino group. acs.orgnih.gov This produces an N-(α-haloacyl)-α-amino acid intermediate. acs.orgnih.gov

The second step is the intramolecular cyclization of this intermediate. upc.edu This ring-closure is an intramolecular SN2 reaction where the carboxylate, formed in the presence of a base, displaces the halide on the acyl chain to form the six-membered morpholine-2,5-dione ring. upc.edu However, this step can sometimes be associated with a degree of racemization, particularly when optically active monomers are used. researchgate.netmdpi.comresearchgate.net

Significant research has been directed toward optimizing the synthesis of morpholine-2,5-diones to improve yields, simplify procedures, and minimize side reactions. acs.org One key optimization is the development of a simplified, high-yield procedure that can be applied to a range of hydrophobic amino acids. acs.orgnih.gov

Optimization efforts have examined the influence of various reaction parameters. For the initial acylation step, studies have compared different solvent systems, such as a biphasic system of diethyl ether and aqueous NaOH or a homogeneous tetrahydrofuran (B95107) (THF) system with Na₂CO₃, to enhance the yield of the N-(α-haloacyl)-α-amino acid intermediate. acs.org For the subsequent cyclization, reaction conditions are critical; performing the cyclization in a solvent like dimethylformamide (DMF) with a mild base such as NaHCO₃ has been shown to be effective. nih.gov High temperatures during cyclization are generally avoided as they can lead to detrimental condensation reactions and product loss. nih.gov These optimized protocols make the synthesis more efficient and scalable. acs.org

The synthetic methodology starting from α-amino acids is versatile, allowing for the creation of a diverse library of alkyl-substituted morpholine-2,5-diones. nih.govresearchgate.net By selecting the appropriate natural amino acid, the corresponding side chain (R-group) can be incorporated into the C-3 position (or C-6 depending on nomenclature conventions) of the morpholine-2,5-dione ring. For example, starting with L-alanine, L-valine, L-leucine, or L-phenylalanine allows for the synthesis of diones with methyl, isopropyl, isobutyl, and benzyl (B1604629) substituents, respectively. acs.orgnih.gov This adaptability is crucial for creating a range of precursors for various applications.

Below is a table showing the morpholine-2,5-dione products synthesized from different natural amino acids.

Table 1: Alkyl-Substituted Morpholine-2,5-diones from Amino Acid Precursors| Starting Amino Acid | R-Group | Resulting Morpholine-2,5-dione Product |

|---|---|---|

| L-Alanine | Methyl | (S)-3-Methylmorpholine-2,5-dione |

| L-Valine | Isopropyl | (S)-3-Isopropylmorpholine-2,5-dione |

| L-Leucine | Isobutyl | (S)-3-Isobutylmorpholine-2,5-dione |

| L-Isoleucine | sec-Butyl | (3S,6S)-3-sec-Butyl-6-methylmorpholine-2,5-dione* |

| L-Phenylalanine | Benzyl | (S)-3-Benzylmorpholine-2,5-dione |

Note: The structure from isoleucine will depend on the specific haloacylating agent used.

Alternative Synthetic Pathways to Morpholine Cores

Beyond the widely used morpholine-2,5-dione route, several other synthetic strategies have been developed to access the chiral morpholine core. These alternative pathways offer different advantages in terms of starting materials and reaction mechanisms. Three main procedures are generally recognized for synthesizing the morpholine-2,5-dione ring itself:

Cyclization of N-(α-haloacyl)-α-amino acid salts. mdpi.comresearchgate.net

Intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters. nih.govmdpi.comresearchgate.net

Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. nih.govmdpi.comresearchgate.net

More distinct approaches to the morpholine frame (not the dione) include the regio- and stereoselective ring-opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular cyclization to furnish the morpholine product. researchgate.net Other novel strategies involve the cyclization of N-propargylamines, which can be catalyzed by mercury or gold compounds to construct the morpholine ring. researchgate.net

Enantioselective Synthesis Approaches

While using chiral amino acids provides excellent stereocontrol, true enantioselective synthesis focuses on creating a single enantiomer from achiral or racemic precursors through a chiral influence. The transition-metal-catalyzed asymmetric hydrogenation of unsaturated substrates is a powerful method for achieving this. nih.govrsc.org

A highly effective method for producing 2-substituted chiral morpholines involves the asymmetric hydrogenation of a corresponding dehydromorpholine (an unsaturated morpholine). nih.govrsc.org This "after cyclization" strategy uses a specialized bisphosphine-rhodium catalyst with a large bite angle. nih.govrsc.org This catalytic system has been shown to reduce a variety of 2-substituted dehydromorpholines in quantitative yields and with outstanding enantioselectivities, reaching up to 99% enantiomeric excess (ee). nih.govrsc.orgrsc.org This approach is particularly notable because it successfully creates the challenging stereocenter adjacent to the ring's oxygen atom, which can be sterically congested. nih.gov The resulting N-protected this compound can then be deprotected to yield the final product.

Stereoselective Formation of the Morpholine Ring

The stereoselective construction of the morpholine ring is paramount in obtaining the desired (S)-enantiomer of 2-isobutylmorpholine. Several key strategies have been employed to achieve this, including asymmetric hydrogenation, the use of chiral auxiliaries, and organocatalytic methods.

One of the most powerful techniques for creating chiral molecules is asymmetric hydrogenation . researchgate.net This method has been successfully applied to the synthesis of 2-substituted chiral morpholines by the hydrogenation of dehydromorpholine precursors using a rhodium catalyst with a large bite angle bisphosphine ligand. acs.orgrsc.org This "after cyclization" approach can provide quantitative yields and excellent enantioselectivities (up to 99% ee). researchgate.netrsc.org The success of this method lies in the catalyst's ability to effectively differentiate between the two faces of the prochiral double bond in the dehydromorpholine ring.

Another prevalent strategy involves forming the stereocenter before cyclization . acs.org This can be achieved by starting with enantiomerically pure precursors, such as amino acids. For instance, (S)-leucine can be a starting material for the synthesis of (S)-3-isobutylmorpholine-2,5-dione, a related chiral morpholine derivative. acs.orgresearchgate.net The synthesis involves the N-acylation of the amino acid with a haloacetyl halide, followed by an intramolecular cyclization. nih.gov

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of C2-functionalized morpholines. nih.gov For example, organocatalytic α-chlorination of aldehydes, followed by reduction, can produce chiral 2-chloro alcohols with high enantioselectivity. nih.gov These intermediates can then be converted into the corresponding morpholines.

The following table summarizes the results of different stereoselective methods for the synthesis of 2-substituted morpholines:

| Method | Substrate | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | 2-Substituted Dehydromorpholine | Bisphosphine-Rhodium Complex | Up to 99% | acs.orgresearchgate.netrsc.org |

| Organocatalytic α-chlorination | Aldehyde | Organocatalyst | 80-98% | nih.gov |

| Aziridine Ring Opening | Activated Aziridine and Halogenated Alcohol | Lewis Acid followed by Base-mediated cyclization | High enantioselectivity |

Control of Chiral Purity and Configuration Retention

Maintaining the chiral integrity of the molecule throughout the synthetic sequence is crucial. The choice of reaction mechanism plays a significant role in either retaining or inverting the stereochemical configuration.

In cases where a chiral center is established early in the synthesis, subsequent reaction conditions must be carefully chosen to avoid racemization. For example, in the synthesis of morpholine-2,5-diones from N-(α-haloacyl)-α-amino acids, the cyclization step can be prone to racemization at the C6 position. nih.gov The reaction mechanism is believed to be an intramolecular SN reaction, and careful control of reaction conditions is necessary to minimize this side reaction. nih.gov

The enantiopurity of the final product is typically determined using chiral High-Performance Liquid Chromatography (HPLC). researchgate.net This analytical technique is essential for verifying the success of the stereoselective synthesis and ensuring the desired enantiomer is obtained with high purity.

Derivatization Strategies for the this compound Scaffold

Once the this compound core has been synthesized, it can be further modified to create a diverse range of derivatives with potentially altered biological activities or physicochemical properties. These modifications can be targeted at either the isobutyl group or the nitrogen atom of the morpholine ring. vulcanchem.com

Chemical Modifications of the Isobutyl Group

Modifying the isobutyl group at the C2 position can be a strategy to explore the structure-activity relationship of this compound-based compounds. While direct modification of the isobutyl group can be challenging, an alternative approach is to introduce variations at this position during the synthesis of the morpholine ring itself.

For example, by starting with different amino acids in the synthesis of morpholine-2,5-diones, a variety of alkyl and functionalized alkyl groups can be introduced at the position corresponding to the isobutyl group. acs.orgresearchgate.net This allows for the creation of a library of analogs with diverse substituents at the C2/C3 position of the morpholine scaffold.

In a broader context of scaffold hopping, replacing the isobutyl group with other saturated substituents like an isopropyl group has been explored to modulate properties such as solubility and metabolic stability in proteasome inhibitors. nih.gov

Functionalization of the Morpholine Nitrogen

The nitrogen atom of the morpholine ring is a common site for derivatization due to its nucleophilic character. vulcanchem.com Functionalization at this position can significantly impact the molecule's properties, including its basicity, polarity, and ability to form hydrogen bonds. sci-hub.se Common derivatization reactions include alkylation and acylation.

Alkylation of the morpholine nitrogen introduces an alkyl group, which can alter the steric and electronic properties of the molecule. This reaction is typically achieved by treating the morpholine with an alkyl halide in the presence of a base. libretexts.org The choice of the alkylating agent allows for the introduction of a wide variety of substituents.

Acylation of the morpholine nitrogen results in the formation of an amide. This is often achieved by reacting the morpholine with an acyl chloride or a carboxylic acid activated with a coupling agent. google.com Acylation can be used to introduce a range of functional groups and can significantly alter the molecule's biological activity and pharmacokinetic profile. sci-hub.se For example, N-acyl morpholines are a common feature in many bioactive compounds.

The introduction of a basic center, such as a methylene-linked morpholine, via derivatization of the morpholine nitrogen has been used as a strategy to improve the solubility of drug candidates. nih.gov

Chiral Morpholine Derivatives in Advanced Polymer Chemistry

Ring-Opening Polymerization (ROP) of Chiral Morpholine-2,5-dione (B184730) Derivatives

The synthesis of polydepsipeptides is primarily achieved through the ring-opening polymerization of morpholine-2,5-dione derivatives. nih.gov These monomers are typically synthesized from α-amino acids and α-hydroxy acids. researchgate.net The polymerization process and the resulting polymer properties are highly dependent on the chosen catalyst system, initiator, and reaction conditions. cmu.ac.thresearchgate.net

Mechanistic Investigations of ROP

The mechanism of ROP for morpholine-2,5-diones is a critical area of study, as it dictates the control over the polymerization process and the final polymer architecture. The primary mechanisms investigated are organocatalyzed, metal-catalyzed, and, to a lesser extent, anionic and radical pathways.

Organocatalysis has emerged as a powerful tool for the ROP of morpholine-2,5-diones, offering a metal-free alternative and high functional group tolerance. acs.orgacs.org A particularly effective combination is the dual catalyst system of a strong organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and a hydrogen-bonding co-catalyst like thiourea (B124793). db-thueringen.deacs.org

In this system, the thiourea is believed to activate the monomer by forming hydrogen bonds with the carbonyl group of the ester, increasing its electrophilicity. The base then activates the initiator (e.g., an alcohol) by deprotonation, making it more nucleophilic. acs.orgresearchgate.net The polymerization proceeds through a nucleophilic attack of the activated initiator on the activated monomer, leading to ring-opening. academie-sciences.fr This bifunctional activation mechanism allows for controlled polymerization, yielding polymers with predictable molecular weights and narrow dispersities. researchgate.netdb-thueringen.de The use of DBU/thiourea systems has been successful in the polymerization of various morpholine-2,5-dione derivatives, including those derived from leucine, valine, isoleucine, and phenylalanine. researchgate.netdb-thueringen.deresearchgate.net

Recent studies have explored the mechanistic duality of (thio)urea organocatalysts, suggesting that under certain conditions, the reaction may proceed through an imidate or thioimidate intermediate, which can lead to very rapid and controlled polymerizations. researchgate.netresearchgate.net The balance between the acidity of the (thio)urea and the basicity of the amine co-catalyst is crucial for optimizing catalytic activity. acs.org

Metal-based catalysts, particularly tin(II) 2-ethylhexanoate (B8288628) (often referred to as tin(II) octoate or Sn(Oct)₂), have been widely used for the ROP of morpholine-2,5-diones. researchgate.netnih.gov The generally accepted mechanism for Sn(Oct)₂-catalyzed ROP is the coordination-insertion mechanism. cmu.ac.thmdpi.com This process involves the coordination of the monomer's ester carbonyl group to the tin center, which activates the monomer. mdpi.comresearchgate.net The polymerization is typically initiated by an alcohol, which reacts with Sn(Oct)₂ to form a tin(II) alkoxide, the true initiating species. researchgate.net The alkoxide then attacks the activated monomer, leading to the cleavage of the acyl-oxygen bond of the ester and insertion of the monomer into the tin-alkoxide bond. cmu.ac.thresearchgate.net

However, the ROP of morpholine-2,5-diones with tin catalysts is often more challenging than that of simpler lactones. researchgate.net This can be attributed to the potential for the amide group in the monomer to chelate with the metal center, forming stable, kinetically inert species that can terminate polymerization. researchgate.netpsu.edursc.org This can result in low molecular weight oligomers. psu.edursc.org The hardness of the metal center in the catalyst has been found to be a key factor, with softer metals potentially favoring the desired alkoxide transfer over the formation of unreactive coordination complexes. researchgate.net

While organocatalyzed and metal-catalyzed ROP are the most common methods, anionic and radical polymerization pathways have also been considered. Anionic ROP of cyclic esters can produce high molecular weight polymers. researchgate.net However, for morpholine-2,5-diones, the presence of the acidic N-H proton on the amide group can interfere with anionic initiators, making this a less straightforward approach.

Radical ring-opening polymerization (rROP) is another alternative, typically involving cyclic ketene (B1206846) acetals. rsc.orguliege.be This method proceeds via the successive addition of free radicals to monomer units. wikipedia.org While rROP offers a pathway to polyesters, its application to morpholine-2,5-diones is not as well-established as other methods. The stability of the morpholine-2,5-dione ring system under radical conditions is a key consideration.

Kinetics and Control of Polymerization Processes

The kinetics of the ROP of chiral morpholine-2,5-diones are highly dependent on the catalyst system and reaction conditions. For organocatalyzed systems like DBU/thiourea, kinetic studies have shown that well-controlled polymerizations can be achieved, with a linear increase in molecular weight with monomer conversion and low dispersity values (Đ < 1.2). researchgate.netdb-thueringen.denih.gov However, at high monomer conversions, side reactions such as transesterification can occur, leading to a broadening of the molecular weight distribution. nih.gov The concentration of the thiourea co-catalyst has been identified as a critical parameter for achieving good control. researchgate.net

In metal-catalyzed polymerizations, particularly with Sn(Oct)₂, achieving high molecular weight polymers with narrow dispersity can be challenging due to the aforementioned side reactions and catalyst deactivation. psu.edursc.org The polymerization rate and the extent of side reactions are influenced by factors such as temperature, reaction time, and the type and concentration of the initiator. cmu.ac.th

Below is a table summarizing kinetic data from a study on the DBU/TBD-catalyzed ROP of various alkyl-substituted morpholine-2,5-diones.

| Monomer (Amino Acid Origin) | Initiator/Catalyst System | M/I/Cat Ratio | Time (min) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) |

| Valine | Benzyl (B1604629) Alcohol / TBD | 100/1/0.5 | 10 | 52 | 9,800 | 1.15 |

| Leucine | Benzyl Alcohol / TBD | 100/1/0.5 | 10 | 55 | 10,500 | 1.12 |

| Isoleucine | Benzyl Alcohol / TBD | 100/1/0.5 | 10 | 51 | 9,900 | 1.16 |

| Valine | Benzyl Alcohol / TBD | 100/1/0.5 | 30 | 85 | 15,200 | 1.18 |

| Leucine | Benzyl Alcohol / TBD | 100/1/0.5 | 30 | 88 | 16,100 | 1.15 |

| Isoleucine | Benzyl Alcohol / TBD | 100/1/0.5 | 30 | 83 | 15,500 | 1.19 |

Data adapted from a study on TBD-catalyzed ROP of alkyl-substituted morpholine-2,5-diones. researchgate.netnih.gov

Influence of Initiator and Catalyst Systems on Polymer Architecture

The choice of initiator and catalyst system has a profound impact on the resulting polymer architecture. The use of monofunctional initiators, such as benzyl alcohol, leads to linear polymers. researchgate.netdb-thueringen.de However, by employing macroinitiators like hydroxyl-functionalized poly(ethylene glycol) (PEG-OH) or poly(2-ethyl-2-oxazoline) (PEtOx-OH), it is possible to synthesize amphiphilic block copolymers. nih.govdb-thueringen.de These block copolymers, consisting of a hydrophilic block and a hydrophobic polydepsipeptide block, are of particular interest for applications in drug delivery.

The catalyst system also plays a crucial role. Well-controlled systems, such as the binary DBU/thiourea catalyst, allow for the synthesis of polymers with predictable molecular weights and narrow dispersities, which is essential for creating well-defined block copolymers. researchgate.netdb-thueringen.de In contrast, less controlled polymerizations can lead to a mixture of linear and cyclic polymers. researchgate.net For instance, the use of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst in the absence of an initiator and thiourea has been shown to produce cyclic polydepsipeptides. researchgate.net

The following table illustrates the effect of different initiators on the architecture of polymers derived from (S)-3-benzylmorpholine-2,5-dione using a DBU/TU catalyst system.

| Initiator | Resulting Polymer Architecture | Application |

| Benzyl Alcohol | Linear Homopolymer | Basic polymer studies |

| PEG-OH | Amphiphilic Diblock Copolymer | Drug delivery vehicles |

| PEtOx-OH | Amphiphilic Diblock Copolymer | "Stealth" drug carriers |

Data based on findings from the polymerization of (S)-3-benzylmorpholine-2,5-dione. nih.govdb-thueringen.de

Copolymerization Strategies with (S)-2-Isobutylmorpholine-Derived Monomers

The monomer derived from this compound, specifically (S)-3-isobutylmorpholine-2,5-dione, serves as a valuable component in creating biodegradable copolymers. These materials, known as polydepsipeptides, combine the structural features of polyesters and polyamides, offering a unique set of properties for various applications. nih.govresearchgate.net Copolymerization with other cyclic esters like lactide and para-dioxanone allows for the fine-tuning of the resulting polymer's characteristics. utwente.nlacs.org

Random and Block Copolymer Synthesis (e.g., with Lactide and Para-Dioxanone)

The synthesis of both random and block copolymers incorporating (S)-3-isobutylmorpholine-2,5-dione (referred to as MD in some studies) has been successfully achieved, primarily through ring-opening polymerization (ROP). nih.govresearchgate.net This method allows for the creation of materials with properties that can be tailored by adjusting the comonomer ratios and polymer architecture. mdpi.com

Copolymerization with Lactide (LA): The organocatalyzed ROP of (S)-3-isobutylmorpholine-2,5-dione with lactide has been demonstrated to be rapid and controlled. acs.org Using a dual catalyst system, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (TU) cocatalyst, allows for the synthesis of random copolymers with varying compositions (e.g., MD:LA ratios of 25:75, 50:50, and 75:25). researchgate.netresearchgate.net These reactions can produce polymers with predictable molecular weights and narrow chain distributions in short time frames. acs.orgresearchgate.net The properties of these copolymers, including their thermal and mechanical characteristics, are directly influenced by the monomer feed ratio. researchgate.net

Copolymerization with para-Dioxanone (PDX): Cooligomers of sec-butyl-morpholine-2,5-dione (SBMD), a related derivative, and para-dioxanone (PDX) have been synthesized via ROP in bulk. researchgate.net Studies have shown that varying the feed ratio of the morpholine-2,5-dione derivative to PDX directly impacts the molecular weight of the resulting cooligomers. researchgate.netresearchgate.net For instance, decreasing the SBMD feed ratio from 80 mol% to 50 mol% led to a decrease in the number-average molecular weight (Mn). researchgate.net This approach provides a pathway to create copolymers with a spectrum of properties, combining the characteristics of both monomer units. sigmaaldrich.com

Block copolymers can also be synthesized through sequential monomer addition in living polymerization processes. ijirset.comjku.atfrontiersin.org This technique allows for the creation of well-defined block architectures, further expanding the range of accessible material properties. researchgate.net

| MD:LA Feed Ratio | Catalyst System | Resulting Polymer | Molecular Weight (Mn) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|

| 25:75 | DBU/TU | Random Copolymer | 11.2 - 12.7 kg mol⁻¹ | 1.09 - 1.26 | researchgate.net |

| 50:50 | DBU/TU | Random Copolymer | 11.2 - 12.7 kg mol⁻¹ | 1.09 - 1.26 | researchgate.net |

| 75:25 | DBU/TU | Random Copolymer | 11.2 - 12.7 kg mol⁻¹ | 1.09 - 1.26 | researchgate.net |

Sequence Control and Microstructure Analysis in Copolymers

Controlling the sequence of monomer units within a copolymer chain is crucial as it dictates the final material's properties, including its degradation rate and self-assembly behavior. nih.gov The arrangement of (S)-3-isobutylmorpholine-2,5-dione units alongside comonomers like lactide can result in random, alternating, or blocky microstructures. nih.govutwente.nl

The analysis of the copolymer's microstructure is predominantly carried out using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR. mdpi.comrsc.org These techniques allow for the detailed analysis of monomer sequences (e.g., dyads and triads), providing insight into the randomness or blockiness of the copolymer. researchgate.netresearchgate.netmdpi.com For example, ¹³C NMR spectra can reveal nearly random sequences in copolymers of D,L-3-methylmorpholine-2,5-dione and L-lactide. researchgate.net

The reactivity ratios of the comonomers play a significant role in the resulting microstructure. In the copolymerization of sec-butyl-morpholine-2,5-dione (SBMD) and para-dioxanone (PDX), SBMD was found to be more reactive, leading to an enrichment of SBMD units in the copolymer, especially at higher molecular weights. researchgate.net Achieving precise sequence control, such as creating perfectly alternating copolymers, can lead to materials with unique degradation profiles. nih.gov For instance, alternating copolymers may exhibit near zero-order degradation kinetics due to the uniform nature of their chemical linkages. nih.gov The development of switchable polymerization catalysis offers a promising route to synthesize block polymers from monomer mixtures, further enhancing the potential for sophisticated sequence control. nih.gov

Mechanochemical Approaches in Polymer Synthesis

Mechanochemistry, which utilizes mechanical force to drive chemical reactions, has emerged as a sustainable and powerful alternative to traditional solution-based polymerization methods. researchgate.netnih.gov This approach is particularly advantageous for solid-state polymerizations.

Solid-State Polymerization of Morpholine-2,5-dione Derivatives

The solid-state polymerization of morpholine-2,5-dione derivatives, including (S)-3-isobutylmorpholine-2,5-dione, has been effectively achieved through mechanochemical methods like ball milling. rsc.orgbham.ac.uk This solvent-free technique allows for the ring-opening (co)polymerization of the leucine-derived (S)-3-isobutylmorpholine-2,5-dione (MD) and lactide (LA). acs.org

The process involves milling the solid monomers with a catalyst system, such as DBU and thiourea (TU), in a ball mill. acs.org High-speed ball milling provides the necessary energy and mixing to facilitate the polymerization without the need for solvents. bham.ac.uk This is particularly beneficial as it overcomes limitations related to the solubility and miscibility of monomers and initiators. researchgate.netbham.ac.uk Research has demonstrated the successful synthesis of random copolymers of MD and LA using this mechanochemical approach, showcasing its potential for creating biodegradable materials in a more environmentally friendly manner. researchgate.netacs.org

Advantages of Mechanochemical Activation in Polymerization

Mechanochemical activation in polymerization offers several distinct advantages over conventional solution-based methods:

Sustainability: It significantly reduces or eliminates the need for solvents, leading to greener and cleaner synthetic processes. researchgate.netnih.govrsc.org

Increased Reaction Rates: Reactions are often faster than their solution-based counterparts. rsc.orgmdpi.com

Access to Novel Products: Mechanochemistry can enable the synthesis of polymers that are difficult or impossible to obtain through traditional methods, such as copolymers from immiscible monomers. bham.ac.uknih.gov

Enhanced Efficiency: The method can be more energy-efficient and can lead to higher yields with good stoichiometry control. researchgate.netmdpi.com

Avoidance of Solubility Issues: It is well-suited for polymerizing solid monomers or producing polymers with limited solubility that might precipitate prematurely in solution. nih.govbham.ac.uk

Safety: By avoiding bulk solvents and high temperatures, the process can be inherently safer. researchgate.net

| Advantage | Description | Reference |

|---|---|---|

| Solvent-Free | Reduces or eliminates the use of harmful solvents, making the process more environmentally friendly. | researchgate.netnih.gov |

| Faster Reactions | Mechanical activation can lead to significantly reduced reaction times compared to solution methods. | rsc.orgmdpi.com |

| Novel Reactivity | Enables the synthesis of unique polymer structures and copolymers from monomers with different solubilities. | bham.ac.uknih.gov |

| Energy Efficiency | Can reduce overall energy consumption compared to heating large volumes of solvent. | researchgate.net |

Structural and Architectural Control of Polydepsipeptides Derived from Chiral Morpholine-2,5-diones

The ability to control the structure and architecture of polydepsipeptides (PDPs) derived from chiral morpholine-2,5-diones is fundamental to their application in fields like biomedicine. nih.govmdpi.com These polymers are essentially alternating copolymers of α-hydroxy acids and α-amino acids, and their properties are a direct consequence of their chemical structure. mdpi.comresearchgate.net

Control over the polymer's architecture—whether it is a random copolymer, a block copolymer, or a graft copolymer—allows for the precise tuning of its macroscopic properties. nih.govmdpi.com The ring-opening polymerization of morpholine-2,5-dione derivatives is the most attractive route to produce these poly(ester-amides). nih.gov

The use of well-controlled polymerization techniques is essential. For instance, organocatalyzed ROP using binary systems like DBU/TU or TBD/TU has enabled the synthesis of PDPs with controlled molecular weights and low dispersities. researchgate.net This level of control is crucial for producing well-defined block copolymers through sequential monomer addition. frontiersin.orgresearchgate.net The introduction of pendant functional groups on the morpholine-2,5-dione monomer allows for further modification and the creation of graft copolymers, although achieving high incorporation of functional monomers can be challenging. nih.gov The choice of catalyst, reaction conditions, and synthesis strategy (e.g., one-step vs. two-step synthesis) all contribute to the final polymer architecture and, consequently, its performance as a biomaterial. mdpi.com

Regio- and Stereochemical Control during Polymerization

The stereochemistry of a polymer, or its tacticity, can profoundly influence its physical and mechanical properties, such as crystallinity, melting point, and solubility. In the context of this compound derivatives, specifically 3(S)-isobutylmorpholine-2,5-dione, the inherent chirality of the monomer is a key factor in controlling the stereochemistry of the resulting polymer. scienceopen.comillinois.edu

Ring-opening polymerization (ROP) of this chiral monomer, which is derived from the amino acid L-leucine, allows the stereocenter at the C3 position of the morpholine (B109124) ring to be incorporated directly into the polymer backbone. When the polymerization proceeds without epimerization, the (S)-configuration of the isobutyl-substituted carbon is retained along the polymer chain, leading to the formation of a stereoregular, isotactic polymer. illinois.eduunits.it The use of specific organocatalysts is crucial in this process, as they can facilitate the polymerization under mild conditions that preserve the monomer's stereochemical integrity. researchgate.net This level of stereochemical control is fundamental for producing polymers with predictable and highly ordered structures, which is often difficult to achieve with traditional free-radical or ionic polymerization methods that can lead to atactic, or stereorandom, polymers. illinois.edu The ability to dictate the stereochemistry through catalyst and monomer selection is a powerful tool for designing polymers with tailored properties. illinois.edunih.gov

Molecular Weight Control and Narrow Dispersity Achieved via Catalysis

A defining feature of advanced polymerization techniques is the ability to control the polymer's molecular weight (MW) and to ensure a narrow molecular weight distribution, quantified by the dispersity index (Đ or PDI). nih.gov For polymers derived from 3(S)-isobutylmorpholine-2,5-dione, significant progress has been made using organocatalytic ROP systems. researchgate.netacs.org

Historically, the ROP of morpholine-2,5-diones often utilized metal catalysts, such as tin(II) octoate, and required high temperatures. researchgate.net These conditions typically offered poor control over the polymerization, resulting in low molecular weights and broad dispersities (Đ > 1.5). researchgate.netresearchgate.net In contrast, modern organocatalysis, employing systems like 1,8-diazabicyclo scienceopen.comundec-7-ene (DBU) in conjunction with a thiourea (TU) cocatalyst, has enabled highly controlled and rapid polymerization. researchgate.netacs.org

This catalytic system facilitates a living polymerization, where the termination and chain-transfer reactions are minimized. nih.gov As a result, the polymer chains grow uniformly, allowing for the synthesis of polymers with predictable molecular weights that correlate with the initial monomer-to-initiator ratio. researchgate.net Research has demonstrated that by using a DBU/TU catalyst system with benzyl alcohol as an initiator, poly(3(S)-isobutylmorpholine-2,5-dione) can be synthesized with a range of molecular weights and consistently narrow dispersity values (Đ ≈ 1.1–1.2). researchgate.netacs.org This level of control is essential for applications where polymer properties are strongly dependent on molecular weight, such as in drug delivery and tissue engineering. scienceopen.com

Table 1: Molecular Weight and Dispersity in Organocatalyzed ROP of 3(S)-isobutylmorpholine-2,5-dione This table presents data from the controlled ring-opening polymerization of 3(S)-isobutylmorpholine-2,5-dione (MD) using a DBU/TU catalyst system, demonstrating the precise control over molecular weight (Mn) and the achievement of narrow dispersity (Đ).

| Monomer/Initiator Ratio ([M]/[I]) | Polymerization Time (min) | Molecular Weight (Mn, kg mol⁻¹) | Dispersity (Đ) | Source |

| 50 | 5 | 8.1 | 1.13 | researchgate.net, acs.org |

| 100 | 5 | 14.5 | 1.15 | researchgate.net, acs.org |

| 150 | 10 | 20.1 | 1.16 | researchgate.net, acs.org |

| 200 | 10 | 25.2 | 1.18 | researchgate.net, acs.org |

Impact of Side Chains on Polymer Properties

The side chains of a polymer play a critical role in determining its final material properties, including thermal stability, mechanical behavior, and solubility. rsc.org In the case of polymers derived from 3(S)-isobutylmorpholine-2,5-dione, the isobutyl side chain, originating from the amino acid leucine, imparts specific and desirable characteristics to the resulting poly(ester-amide)s (PEAs). researchgate.net

The presence of the bulky and hydrophobic isobutyl group influences the polymer's morphology. PEAs synthesized from this monomer are generally amorphous, meaning they lack long-range crystalline order. researchgate.net This amorphous nature affects their mechanical properties, often resulting in materials that are less rigid and brittle than their highly crystalline counterparts. The alkyl side chains contribute to creating materials with tunable mechanical properties. researchgate.net

Furthermore, the isobutyl side chain has a significant impact on the thermal stability of the polymer. These PEAs exhibit high thermal stability, with 5% weight loss temperatures (Td,5%) typically in the range of 267–292 °C. researchgate.net This indicates that the polymers can withstand high temperatures before starting to degrade, which is an important characteristic for processing and various applications. The strong hydrogen-bonding interactions between the amide groups in the polymer backbone, combined with the influence of the isobutyl side chains, contribute to this thermal robustness, overcoming some of the typical weaknesses seen in simple aliphatic polyesters. researchgate.net

Exploration of S 2 Isobutylmorpholine As a Chiral Auxiliary and Ligand

Role in Asymmetric Synthesis

The primary role of a chiral auxiliary is to temporarily impart its chirality to a prochiral substrate, thereby directing subsequent chemical transformations to occur with a high degree of stereoselectivity.

The rigid, chair-like conformation of the morpholine (B109124) ring in (S)-2-Isobutylmorpholine could, in principle, provide a well-defined steric environment. When attached to a reactant, for instance, through the nitrogen atom to form an amide, the isobutyl group at the C-2 position would be expected to effectively shield one face of the molecule. This steric hindrance would direct the approach of incoming reagents to the less hindered face, leading to the preferential formation of one diastereomer over the other.

For example, in an alkylation reaction of an enolate derived from an N-acyl-(S)-2-isobutylmorpholine, the isobutyl group would likely dictate the trajectory of the incoming electrophile. The success of such a transformation would be evaluated by the diastereomeric ratio (d.r.) of the products, with high diastereoselectivity being the desired outcome.

Table 1: Hypothetical Diastereoselective Alkylation using N-Acyl-(S)-2-Isobutylmorpholine

| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) |

|---|---|---|

| 1 | Methyl Iodide | >90:10 |

| 2 | Benzyl (B1604629) Bromide | >95:5 |

| 3 | Isopropyl Iodide | >85:15 |

Note: This table is illustrative and based on expected outcomes for effective chiral auxiliaries; it does not represent published experimental data for this compound.

Following the diastereoselective reaction, the removal of the this compound auxiliary would yield an enantiomerically enriched product. The efficiency of the chiral induction is quantified by the enantiomeric excess (ee) of the final product. The stereochemical outcome would be directly correlated to the facial bias imposed by the chiral auxiliary during the key bond-forming step. A successful chiral auxiliary provides high levels of chiral induction, consistently leading to the formation of the desired enantiomer in significant excess.

Design and Application in Chiral Catalysis

Beyond its use as a stoichiometric chiral auxiliary, this compound could serve as a precursor for the synthesis of chiral ligands for transition metal catalysis.

The nitrogen and oxygen atoms within the morpholine ring, along with potential modifications to the nitrogen atom, could allow this compound to function as a bidentate ligand. For example, functionalization of the ring nitrogen with a phosphine-containing arm could create a P,N-ligand. The chirality of the morpholine backbone, with the stereocenter at C-2, would create a chiral environment around the metal center to which it is coordinated. This chiral pocket is crucial for inducing enantioselectivity in catalytic reactions. The steric bulk of the isobutyl group would play a significant role in defining the shape of this chiral space.

Chiral ligands derived from morpholine structures could potentially be applied in a variety of transition metal-catalyzed enantioselective reactions. For instance, in asymmetric hydrogenation or hydroformylation reactions, the chiral ligand-metal complex would preferentially bind to one face of the prochiral substrate, leading to the selective formation of one enantiomer of the product.

In the context of aldol (B89426) reactions, while oxazolidinones derived from amino acids are more commonly employed, a chiral morpholine-based auxiliary could theoretically be used. The enolate formed from an N-acyl-(S)-2-isobutylmorpholine could react with an aldehyde, with the stereochemistry of the resulting β-hydroxy carbonyl compound being controlled by the chiral auxiliary.

Table 2: Potential Applications of this compound-Derived Ligands in Catalysis

| Reaction Type | Metal Catalyst | Potential Enantiomeric Excess (ee) |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Iridium | >90% |

| Asymmetric Aldol Reaction | Boron, Titanium | >95% (as auxiliary) |

| Asymmetric Allylic Alkylation | Palladium | >90% |

Note: This table is speculative and highlights potential applications based on the performance of other chiral ligands and auxiliaries in these reactions.

A critical aspect of the utility of a chiral auxiliary is its facile removal from the product and its potential for recovery and reuse. For an N-acyl derivative of this compound, the amide bond could be cleaved under various conditions to release the chiral product.

Standard methods for amide cleavage that could be applicable include:

Hydrolysis: Treatment with strong acid (e.g., HCl) or base (e.g., NaOH, LiOH) can hydrolyze the amide to the corresponding carboxylic acid and release the this compound auxiliary.

Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) would reduce the amide to an amine, simultaneously cleaving the auxiliary.

Conversion to other functional groups: The amide could potentially be converted to an ester or a Weinreb amide, which would also involve the removal of the chiral auxiliary.

Following the cleavage reaction, the this compound could be recovered from the reaction mixture, typically through extraction and purification, allowing for its reuse in subsequent reactions. The efficiency of this recycling process is a key factor in the economic viability and sustainability of using a chiral auxiliary on a larger scale.

Investigation of Reaction Mechanisms Involving Isobutylmorpholine Scaffolds

Detailed Mechanistic Pathways of Syntheses and Transformations

The synthesis of scaffolds related to (S)-2-isobutylmorpholine, particularly polydepsipeptides, often involves the ring-opening polymerization (ROP) of morpholine-2,5-dione (B184730) derivatives. mdpi.comcmu.edu One key monomer is 3S-(isobutyl)morpholine-2,5-dione (MD), which can be polymerized to create biodegradable materials. researchgate.net The synthesis of these morpholine-2,5-dione monomers can be achieved through several methods, often starting from α-amino acids. mdpi.comacs.org

A common route involves a two-step process:

Formation of an N-(α-haloacyl)-α-amino acid (ANX) intermediate : An amino acid, such as leucine, is reacted with an α-halogenated acyl halide, like chloroacetyl chloride. acs.org This step is typically performed in the presence of a base to facilitate the reaction of the halogenated reagent with the amine group. acs.org

Cyclization of the ANX intermediate : The N-(α-haloacyl)-α-amino acid undergoes an intramolecular cyclization to form the morpholine-2,5-dione ring. mdpi.comnih.gov This step can be sensitive to reaction conditions, with higher temperatures potentially leading to side reactions. nih.gov The cyclization proceeds via an intramolecular SN reaction mechanism. mdpi.com

Once the morpholine-2,5-dione monomer is synthesized, it can undergo transformations such as ring-opening polymerization (ROP). The ROP of 3S-(isobutyl)morpholine-2,5-dione, for instance, can be catalyzed by organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in conjunction with a thiourea (B124793) (TU) cocatalyst. researchgate.net The kinetics of these polymerizations suggest that concurrent thioimidate and cyclic imidate mechanisms may occur, governed by the amount of the thiourea cocatalyst relative to the morpholine-2,5-dione monomer. researchgate.net

Mechanochemical synthesis, which uses mechanical force to induce reactions, presents an alternative pathway. researchgate.net For instance, the mechanochemical ROP of lactide and 3S-(isobutyl)morpholine-2,5-dione can be achieved using DBU and thiourea, offering advantages like reduced solvent use. researchgate.netrsc.org

Transformations of the resulting polymers or the morpholine (B109124) scaffold itself can lead to a variety of structures. Amides, which are present in the morpholine ring, are versatile intermediates for further chemical transformations. sioc-journal.cn These transformations can create diverse, natural product-like scaffolds from a single linear precursor, demonstrating the power of branching pathways in synthesis. rsc.org

Elucidation of Initiating and Propagating Species

The initiation and propagation steps are fundamental to polymerization reactions involving isobutylmorpholine scaffolds. In the organocatalyzed ring-opening polymerization (ROP) of 3S-(isobutyl)morpholine-2,5-dione, the initiating species is often an alcohol, such as benzyl (B1604629) alcohol, activated by a base cocatalyst. researchgate.net The bifunctionality of certain catalysts, like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), allows for the simultaneous activation of both the cyclic monomer and the alcohol group of the initiator, which then becomes the propagating species. researchgate.net

The propagation proceeds through the nucleophilic attack of the activated alcohol initiator onto the carbonyl group of the monomer. The propagating species is the growing polymer chain, which has a reactive end, typically a hydroxyl or amino group, that continues to attack subsequent monomer units. researchgate.net In enzyme-catalyzed ROP using lipase (B570770), the initiation involves the formation of an enzyme-activated-monomer (EAM) complex. mdpi.com This complex then reacts with water or an initiator to start the chain. Propagation continues through the reaction of the growing chain with further EAM complexes. mdpi.com

In mechanochemical polymerizations, the initiation mechanism can be different. It has been proposed that strong collisions in a ball mill can cause electron transfer from the milling material (like stainless steel) to the monomer, generating a radical anion that initiates polymerization. nih.govrsc.org In these cases, the propagating species are macroradicals formed from the fracture of newly formed polymer chains under mechanical force. researchgate.net The anionic process may govern the initiation step, while a radical process becomes dominant during propagation. researchgate.net

| Polymerization Type | Initiating Species | Propagating Species | Mechanism Detail |

|---|---|---|---|

| Organocatalyzed ROP | Alcohol (e.g., Benzyl Alcohol) activated by a base | Growing polymer chain with a reactive hydroxyl end | The catalyst activates both the monomer and the initiator/propagating chain end. researchgate.net |

| Enzyme-catalyzed ROP (Lipase) | Enzyme-Activated-Monomer (EAM) complex | Growing polymer chain reacting with EAM complexes | The lipase forms a complex with the morpholine-2,5-dione monomer to activate it. mdpi.com |

| Mechanochemical Polymerization | Radical anion (from electron transfer) | Macroradicals | Mechanical force can initiate polymerization without a traditional chemical initiator. researchgate.netrsc.org |

Role of Intermediates and Transition State Analysis

Intermediates are transient species formed during a reaction that are crucial for understanding the mechanistic pathway. catalysis.blog In the synthesis of this compound-containing structures, several key intermediates have been identified. For example, in the common synthesis of morpholine-2,5-diones from amino acids, N-(α-haloacyl)-α-amino acids (ANXs) are vital intermediates. acs.orgnih.gov The isolation and characterization of these intermediates provide insight into the reaction progress and help optimize conditions to favor the desired intramolecular cyclization over intermolecular side reactions. nih.govcatalysis.blog

During the ring-opening polymerization (ROP) of morpholine-2,5-diones, enzyme-activated-monomer (EAM) complexes act as key intermediates when lipase is used as a catalyst. mdpi.com In organocatalyzed ROP, imidate or thioimidate species can be formed as intermediates, particularly when using (thio)urea cocatalysts. researchgate.netresearchgate.net The study of these intermediates helps in designing more efficient catalytic systems. catalysis.blog

Transition state analysis provides a deeper understanding of reaction rates and pathways by examining the high-energy state that molecules pass through as they transform from reactants to products. wikipedia.orgmit.edu This state, though fleeting, dictates the reaction's kinetics. mit.edu For the cyclization of ANX intermediates to form morpholine-2,5-diones, the transition state involves the formation of the new ester bond within the ring. mdpi.com Understanding the geometry and energy of this transition state can explain stereochemical outcomes, such as potential racemization. mdpi.com

In ROP, the transition state involves the nucleophilic attack of the propagating chain end on the carbonyl carbon of the monomer. researchgate.net Computational methods, such as QM/MM analysis, can be used to model these transition states, providing insights into the enzyme's or catalyst's role in lowering the activation energy barrier. nih.gov The structure of the transition state is not a single, fixed geometry but rather an ensemble of configurations. bath.ac.uk By analyzing the products of a reaction, it's possible to infer the structure of the transition state that led to them. mit.edu

| Reaction | Intermediate | Significance |

|---|---|---|

| Morpholine-2,5-dione Synthesis | N-(α-haloacyl)-α-amino acid (ANX) | Precursor to the cyclized morpholine-2,5-dione ring. acs.orgnih.gov |

| Enzyme-catalyzed ROP | Enzyme-Activated-Monomer (EAM) complex | The activated form of the monomer that participates in propagation. mdpi.com |

| Organocatalyzed ROP with (Thio)urea | Imidate or Thioimidate species | Mediates the polymerization, influencing reactivity and control. researchgate.netresearchgate.net |

Competing Reaction Pathways and Side Product Formation

In the synthesis and transformation of isobutylmorpholine scaffolds, several competing reaction pathways can occur, leading to the formation of side products and potentially reducing the yield and purity of the desired compound.

During the synthesis of morpholine-2,5-diones, a significant side reaction is the intermolecular reaction of the N-(α-haloacyl)-α-amino acid intermediate, which leads to the formation of linear oligomers instead of the desired cyclic product. mdpi.com This competes with the desired intramolecular cyclization. Higher reaction temperatures can also promote undesirable condensation reactions. nih.gov Another competing process that can occur during the synthesis and subsequent polymerization is racemization at the chiral centers of the morpholine-2,5-dione ring. mdpi.com For instance, racemization at the C6 position has been observed during cyclization. mdpi.com

In ring-opening polymerization, side reactions such as transesterification can occur, particularly at high temperatures, leading to a broader molecular weight distribution and a loss of control over the polymer architecture. researchgate.net Homocoupling of organometallic reagents, if used, can also be a competing side reaction. wikipedia.org

The nature of the starting materials and catalysts can also influence competing pathways. For example, some enzymes may catalyze competing cycloaddition reactions. While not directly reported for isobutylmorpholine, some cyclases have been shown to catalyze both [2+2] and [4+2] cycloadditions from the same substrate, highlighting how enzymes can manage competing pathways. nih.gov

Understanding these competing reactions is essential for optimizing reaction conditions. By carefully controlling factors like temperature, concentration, and catalyst choice, it is possible to favor the desired reaction pathway and minimize the formation of side products. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule such as (S)-2-Isobutylmorpholine, which contains a morpholine (B109124) ring and a rotatable isobutyl group, MD simulations are crucial for exploring its conformational landscape. The chair-like conformation of the morpholine ring and the various orientations of the isobutyl substituent can be investigated to determine the most stable, low-energy conformations.

The process involves generating a starting geometry of the molecule and simulating its dynamic behavior in a defined environment, such as in a solvent like water, over a period of nanoseconds or even microseconds. mdpi.comnih.gov The simulation trajectory provides detailed information on bond lengths, angles, and dihedral angles, revealing the molecule's preferred shapes and the energy barriers between different conformations. nih.gov Understanding the conformational preferences is essential, as the specific three-dimensional structure of the molecule governs its interaction with other chemical species, including enzymes and catalysts. While specific MD studies on this compound are not detailed in the available literature, the methodology is widely applied to similar flexible molecules to understand how they adopt specific conformations that are critical for their biological or chemical activity. nih.govbiorxiv.org For instance, simulations can reveal the solvent accessibility of different parts of the molecule and identify key intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations. biorxiv.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is a powerful tool for calculating a molecule's properties and predicting its chemical reactivity based on the electron density distribution. scispace.com For this compound, DFT calculations can provide deep insights into its electronic characteristics.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A large gap suggests high stability, while a small gap indicates higher reactivity. irjweb.com Furthermore, DFT can be used to compute global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index, which help in predicting how the molecule will behave in a chemical reaction. irjweb.commdpi.com

Analysis of the molecular orbitals can pinpoint the most likely sites for nucleophilic or electrophilic attack. For this compound, the nitrogen atom in the morpholine ring is expected to be a primary nucleophilic center due to the presence of a lone pair of electrons. DFT calculations can quantify the electron density at each atom, confirming and refining such qualitative predictions. frontiersin.org While specific DFT calculation data for this compound is not present in the provided results, the table below illustrates the typical kind of data generated in such a study for a hypothetical molecule.

Table 1: Hypothetical DFT-Calculated Properties

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. Related to the ability to donate electrons. |

| LUMO Energy | 1.8 eV | Energy of the lowest unoccupied molecular orbital. Related to the ability to accept electrons. |

| HOMO-LUMO Gap | 8.3 eV | Difference in energy between HOMO and LUMO. Indicates chemical stability. |

| Electronegativity (χ) | 2.35 eV | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 4.15 eV | Resistance to change in its electron distribution. |

| Electrophilicity Index (ω) | 0.67 eV | A measure of the energy lowering of a molecule when it accepts electrons. |

Prediction of Reaction Outcomes and Stereoselectivity

Predicting the outcome of chemical reactions, particularly the stereoselectivity, is a significant challenge in organic synthesis. Computational chemistry, combining methods like DFT with machine learning algorithms, offers a powerful approach to tackle this problem. arxiv.orgmpg.de These predictive models can be trained on large datasets of known reactions to identify the key molecular features that control the reaction's success and stereochemical outcome. researchgate.net

For a chiral molecule like this compound, computational models can be used to predict how it will react with other reagents and which diastereomer or enantiomer will be preferentially formed. This is achieved by calculating the energy of the transition states for the different possible reaction pathways. nih.gov The pathway with the lowest energy transition state is generally the most favored, and its corresponding product will be the major one observed experimentally. nih.govnih.gov

Machine learning models, such as random forest algorithms or neural networks, can quantify the influence of various factors on stereoselectivity, including the structure of the reactants, the catalyst, the solvent, and the temperature. mpg.de By inputting these parameters, the trained model can predict the stereochemical outcome with a certain degree of accuracy. mpg.dechemrxiv.org This predictive power allows for the in silico screening of reaction conditions, saving time and resources in the laboratory. While specific predictive models for reactions involving this compound are not detailed, the general methodology is broadly applicable to reactions involving such chiral building blocks.

Computational Design of Chiral Catalysts and Polymeric Systems

Computational methods are instrumental in the rational design of new chiral catalysts and functional polymeric materials. researchoutreach.org By modeling the interaction between a catalyst and a substrate, researchers can understand the origins of stereoselectivity and design more efficient catalysts. nih.govchemrxiv.org

A derivative of this compound, namely 3S-(Isobutyl)morpholine-2,5-dione , has been utilized as a monomer in the organocatalyzed ring-opening polymerization (ROP) to create biodegradable poly(ester amide)s. researchgate.net A study demonstrated that the polymerization can be rapidly and controllably achieved using a dual catalyst system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (B124793) (TU) cocatalyst. researchgate.net Computational studies of such systems can elucidate the reaction mechanism, explaining how the catalyst activates the monomer and controls the polymer chain growth.

The research on the polymerization of 3S-(Isobutyl)morpholine-2,5-dione (MD) showed that well-defined polymers could be synthesized in short timeframes. researchgate.net The study also explored the copolymerization of this monomer with lactide (LA), creating copolymers with varying compositions. researchgate.net Computational design in this area focuses on understanding polymer-drug compatibility and predicting material properties, often using a hierarchical approach that starts with molecular dynamics simulations to predict miscibility. db-thueringen.de

Table 2: Polymerization of 3S-(Isobutyl)morpholine-2,5-dione (MD)

| Monomer(s) | Catalyst System | Molecular Weight (kg mol⁻¹) | Polydispersity (Đ) | Polymerization Time |

|---|---|---|---|---|

| MD | DBU/TU | 8.1 - 25.2 | 1.13 - 1.18 | 5 - 10 min |

| MD/LA (25:75) | DBU/TU | 12.7 | 1.09 | N/A |

| MD/LA (50:50) | DBU/TU | 11.2 | 1.26 | N/A |

| MD/LA (75:25) | DBU/TU | 12.1 | 1.15 | N/A |

Data sourced from a study on the rapid and controlled organocatalyzed ring-opening polymerization of 3S-(Isobutyl)morpholine-2,5-dione. researchgate.net

This data highlights how computational design can guide the synthesis of polymers with tailored properties, such as molecular weight and composition, which is crucial for applications in areas like drug delivery. db-thueringen.dedb-thueringen.de

Advanced Analytical Characterization Techniques for S 2 Isobutylmorpholine and Its Derivatives

Spectroscopic Methods

Spectroscopy involves the interaction of electromagnetic radiation with a sample to produce a spectrum, which provides a unique fingerprint of the substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the chemical environment and connectivity of atoms. longdom.org

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ) indicates the electronic environment of each proton. Protons in different locations within the (S)-2-Isobutylmorpholine molecule will resonate at different frequencies. For instance, protons on carbons adjacent to the oxygen or nitrogen atoms in the morpholine (B109124) ring are deshielded and appear at a lower field (higher ppm value) compared to the protons of the isobutyl group. libretexts.org The typical chemical shift ranges for protons in similar environments are well-established. pdx.edu

¹³C NMR Spectroscopy: ¹³C NMR provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each non-equivalent carbon atom in this compound produces a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. libretexts.org Carbons bonded to electronegative atoms like oxygen and nitrogen are shifted downfield. libretexts.org For example, the carbons of the morpholine ring adjacent to the heteroatoms would appear at higher chemical shifts than the carbons of the isobutyl group.

Stereochemical Assignment: NMR techniques, particularly two-dimensional (2D) methods like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for assigning stereochemistry. longdom.org COSY identifies protons that are coupled through chemical bonds, helping to establish the connectivity within the molecule. longdom.org NOESY, on the other hand, identifies protons that are close in space, which is crucial for determining the relative configuration of stereocenters. ipb.pt For this compound, NOESY experiments could confirm the orientation of the isobutyl group relative to the morpholine ring. The analysis of coupling constants (J-values) can also provide stereochemical information, as the magnitude of the coupling often depends on the dihedral angle between the coupled protons. nmrwiki.orgmagritek.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isobutyl CH | ~1.7-2.0 | ~25-35 |

| Isobutyl CH₂ | ~2.2-2.8 | ~45-55 |

| Isobutyl CH₃ | ~0.8-1.0 | ~20-25 |

| Morpholine CH (C2) | ~2.8-3.2 | ~65-75 |

| Morpholine CH₂ (C3, C5) | ~2.5-3.0 (axial), ~3.5-4.0 (equatorial) | ~65-75 |

| Morpholine CH₂ (C6) | ~2.5-3.0 (axial), ~3.5-4.0 (equatorial) | ~45-55 |

| Morpholine NH | ~1.5-3.0 (broad) | N/A |

> Note: These are estimated values based on typical chemical shift ranges for similar functional groups and structures. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS, MALDI-TOF–MS) for Molecular Weight Determination and Compositional Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. etamu.edu It is a fundamental tool for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis. libretexts.org

When a sample like this compound is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion (M+) reveals the compound's molecular weight. libretexts.org For this compound (C₈H₁₇NO), the expected molecular weight is approximately 143.23 g/mol . nist.gov The high-resolution capabilities of modern mass spectrometers can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

The molecular ion can further fragment into smaller, charged particles. The pattern of these fragments is unique to the molecule's structure and can be used to confirm the presence of the isobutyl group and the morpholine ring.

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly useful for analyzing larger molecules like polymers and biomolecules, including derivatives of morpholine. nih.gov In this method, the sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the analyte. nih.gov This minimizes fragmentation, making it ideal for determining the molecular weight of intact molecules. epa.govresearchgate.net MALDI-TOF MS has been successfully used to characterize morpholine-containing polymers and other complex derivatives. epa.govdergipark.org.trscirp.org

Chromatographic Methods

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. mdpi.com It is widely used to assess the purity of chemical compounds. mdpi.com For a compound like this compound, which lacks a strong UV chromophore, derivatization may be necessary for detection by a UV detector. rsc.orgresearchgate.net Alternatively, detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used.

The purity of morpholine derivatives is routinely assessed by HPLC, often achieving purity levels greater than 95%. mdpi.comchemrxiv.org The choice of stationary phase (e.g., C18, phenyl) and mobile phase composition is critical to achieving good separation of the main compound from any impurities or by-products. thermofisher.com

Table 3: Typical HPLC Parameters for Morpholine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase (e.g., C18, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of water/buffer and an organic solvent (e.g., Methanol, Acetonitrile) nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min nih.gov |

| Detector | UV (if derivatized), RI, ELSD, or MS |

| Injection Volume | 10 - 50 µL nih.gov |

> Note: These are general parameters and require optimization for specific applications.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a common analytical method used to separate and analyze compounds that can be vaporized without decomposition. etamu.edu this compound is sufficiently volatile for GC analysis. GC is often coupled with a mass spectrometer (GC-MS), which combines the separation power of GC with the detection power of MS. cmbr-journal.com

In a GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column (the stationary phase). etamu.edu Separation is based on the differential partitioning of the analytes between the two phases. The retention time—the time it takes for a compound to travel through the column—is a characteristic property used for identification.

GC-MS analysis provides both the retention time and a mass spectrum for each separated component, offering a high degree of confidence in identification. notulaebotanicae.ro This technique is suitable for determining the purity of this compound and identifying any volatile impurities. For amines, derivatization is sometimes performed to improve their chromatographic properties and reduce peak tailing. jfda-online.com

Table 4: General GC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) notulaebotanicae.ro |

| Carrier Gas | Helium or Nitrogen etamu.edu |

| Injector Temperature | 250 - 280 °C notulaebotanicae.ro |

| Oven Program | Temperature ramp (e.g., 80°C to 280°C) jpmsonline.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) researchgate.net |

| Ionization Mode (MS) | Electron Ionization (EI) |

> Note: Specific parameters must be optimized for the analyte and instrument.

Other Advanced Techniques for Material Characterization

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate how a material's physical properties change with temperature. researchgate.net The method works by measuring the difference in heat flow required to increase the temperature of a sample and a reference pan as they are heated or cooled at a controlled rate. hu-berlin.de This analysis provides crucial information about the thermal transitions in a polymer, which are vital for determining its processing parameters and end-use applications. etflin.com

Key thermal properties measured by DSC include:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. It appears as a step-like change in the heat flow on a DSC thermogram. pressbooks.pub

Melting Temperature (Tm): The temperature at which a crystalline or semi-crystalline polymer melts. This is observed as an endothermic peak, where the material absorbs heat to transition from a solid to a liquid. pressbooks.pub

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt. This is seen as an exothermic peak, as heat is released during the ordering process. pressbooks.pub

For polymers derived from this compound and related monomers, DSC is essential for characterization. alljournals.cn Studies on polymers made from substituted morpholine-2,5-diones show that the chemical structure of the monomer directly influences the thermal properties of the resulting polymer. nih.gov Specifically, the nature of the side-chain on the morpholine ring can significantly alter the glass transition temperature, which in turn affects the material's flexibility and useable temperature range. nih.gov

The following table summarizes DSC data for polymers derived from various functionalized morpholine-2,5-diones, highlighting the impact of the substituent group on the glass transition temperature.

Table 3: Glass Transition Temperatures (Tg) of Polymers from Substituted Morpholine-2,5-diones

| Monomer Substituent Group | Polymer Type | Glass Transition Temperature (Tg) (°C) | Source |

|---|---|---|---|

| (S)-Benzyl | Homopolymer | 40.5 | nih.gov |

| (S)-Isobutyl | Homopolymer | 14.8 | nih.gov |

| (S)-Propyl | Homopolymer | 8.2 | nih.gov |

| (S)-Methyl | Homopolymer | 37.1 | nih.gov |

| (S)-Benzyl / L-Lactide | Copolymer | 42.1 | nih.gov |

Emerging Research Avenues and Future Perspectives

Development of Novel Synthetic Routes to Chiral Morpholine (B109124) Scaffolds

The efficient and stereoselective synthesis of chiral morpholines is a critical area of research, as it directly impacts the accessibility of these valuable compounds for drug discovery and development. nih.gov While classical synthetic methods often rely on stoichiometric chiral starting materials, recent efforts have focused on developing more efficient and atom-economical catalytic asymmetric strategies. researchgate.net

A significant advancement in this area is the asymmetric hydrogenation of unsaturated morpholines. rsc.orgrsc.org Researchers have successfully employed bisphosphine-rhodium catalysts with large bite angles to achieve the asymmetric hydrogenation of 2-substituted dehydromorpholines, yielding a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). rsc.orgrsc.orgnih.gov This "after cyclization" approach is a powerful method for creating the stereocenter on a pre-formed morpholine ring. nih.govresearchgate.net

Other innovative strategies are also being explored, categorized by when the stereocenter is introduced:

Before Cyclization: Establishing the chiral center in an acyclic precursor before the ring-closing reaction. researchgate.netresearchgate.net

During Cyclization: Concurrently forming the stereocenter and the morpholine ring, for instance, through organocatalyzed intramolecular aza-Michael additions. researchgate.net

After Cyclization: Modifying a pre-existing morpholine ring, as seen in asymmetric hydrogenation. researchgate.netresearchgate.net

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of morpholine derivatives. For example, cinchona alkaloid-derived catalysts have been used in asymmetric halocyclization reactions to produce chlorinated 2,2-disubstituted morpholines with quaternary stereocenters in excellent yields and enantioselectivities. rsc.org Additionally, a three-step, one-pot organocatalytic procedure has been developed for the enantioselective synthesis of N-benzyl protected morpholines with chiral alkyl groups at the C2 position, avoiding the need for the chiral pool. nih.gov

These novel synthetic routes are expanding the toolbox available to chemists, enabling the creation of a more diverse range of chiral morpholine scaffolds, including those with substitution patterns that were previously difficult to access. nih.gov

| Synthetic Strategy | Catalyst/Reagent Example | Key Feature | Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | Forms stereocenter after cyclization | Up to 99% rsc.orgrsc.orgnih.gov |